Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a compound belonging to the class of 1,8-naphthyridines, which are known for their diverse biological activities. The compound features a complex molecular structure characterized by a naphthyridine core, a hydroxy group, and an ethyl ester functional group. It has garnered attention in medicinal chemistry due to its potential pharmacological applications.
This compound can be synthesized through various organic reactions involving starting materials such as 2-aminonicotinic acid derivatives and ethyl acetoacetate. It is commercially available from suppliers like Matrix Scientific and Apollo Scientific, indicating its relevance in research and industry .
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is classified as an organic compound and specifically as a derivative of naphthyridine. Its CAS number is 1253789-55-7, and it falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its ring structure .
The synthesis of Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:
In an industrial setting, optimized reaction conditions are crucial for maximizing yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
The molecular formula for Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is . The structure features:
The molecular weight of this compound is approximately 272.26 g/mol .
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with various biological targets due to its structural features:
Compounds in the naphthyridine class have been shown to interact with multiple receptors and enzymes, suggesting a broad spectrum of biological activity.
The high reactivity is attributed to the simultaneous presence of the hydroxy and oxo groups, which can facilitate interactions with biological macromolecules .
It has been noted that these compounds may influence various biochemical pathways through receptor interactions and enzyme inhibition.
With a molecular weight of approximately 272.26 g/mol, pharmacokinetic properties such as absorption, distribution, metabolism, and excretion are critical for understanding its biological efficacy.
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate is typically presented as a crystalline solid with specific melting and boiling points depending on purity.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 272.26 g/mol |
| Solubility | Soluble in organic solvents |
It is categorized as an irritant based on safety data sheets .
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate has potential applications in medicinal chemistry due to its antibacterial properties and ability to influence various biological pathways. Research continues into its efficacy against different pathogens and its role in drug development .
The systematic IUPAC name for this compound is ethyl 4-hydroxy-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate, reflecting its core structure and substituents [2] [5]. The name delineates three critical components:
The compound has the molecular formula C₁₄H₁₂N₂O₄, determined through high-resolution mass spectrometry and elemental analysis [2] [4] [5]. Its molecular weight is 272.26 g/mol, calculated as follows:
Table 1: Molecular Identity and Purity
| Property | Value | Source/Reference |
|---|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₄ | [2] [5] |
| Molecular Weight | 272.26 g/mol | [4] [5] |
| Typical Purity | ≥95% | [2] [5] |
Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate exhibits no chiral centers due to its planar, symmetric bicyclic core and achiral propargyl substituent [5]. However, it may display tautomerism:
Standard chemical identifiers for this compound are:
O=C(C1=C(O)C2=C(N(CC#C)C1=O)N=CC=C2)OCC [5] [7]This notation encodes the ester group (O=C...OCC), hydroxy group (C1=C(O)...), propargyl chain (N(CC#C)), and naphthyridine core (N=CC=C2). DWHPGJORQQYZMO-UHFFFAOYSA-N [2] [5]This 27-character key uniquely represents the molecular structure and facilitates database searches. Table 2: Computational Chemistry Descriptors
| Descriptor | Value | Significance |
|---|---|---|
| Hydrogen Bond Donors | 1 (OH group) | Impacts solubility, reactivity |
| Hydrogen Bond Acceptors | 4 (carbonyl O, N atoms) | Influences binding interactions |
| Topological Polar Surface Area | 72.05 Ų | Predicts membrane permeability |
Structurally analogous 1,8-naphthyridines exhibit significant property variations based on N1-alkyl substituents and ring modifications:
Table 3: Structural and Molecular Comparisons of Key Derivatives
| Compound | CAS No. | Molecular Formula | Molecular Weight | Key Structural Differences |
|---|---|---|---|---|
| Ethyl 4-hydroxy-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 1253789-55-7 | C₁₄H₁₂N₂O₄ | 272.26 | Propargyl group at N1 |
| Ethyl 4-hydroxy-2-oxo-1-propyl-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 1253791-84-2 | C₁₄H₁₆N₂O₄ | 276.29 | Propyl (vs. propargyl) at N1 |
| Ethyl 4-hydroxy-7-methyl-2-oxo-1-(prop-2-ynyl)-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 1253791-04-6 | C₁₅H₁₄N₂O₄ | 286.29 | Methyl at C7 [8] [10] |
| Ethyl 4-hydroxy-1-isopentyl-7-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 1253791-40-0 | C₁₇H₂₂N₂O₄ | 318.37 | Isopentyl at N1, methyl at C7 [9] |
Key Trends:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1